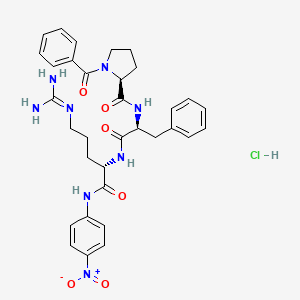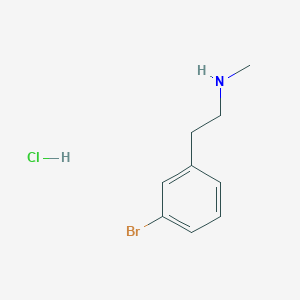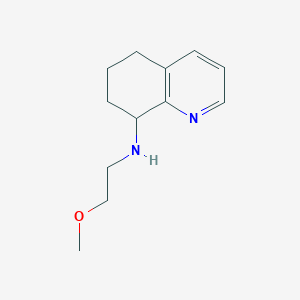
N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine
Übersicht
Beschreibung
“N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine” is a chemical compound that contains a tetrahydroquinoline core, which is a type of heterocyclic compound . The “N-(2-methoxyethyl)” part indicates that a methoxyethyl group is attached to the nitrogen atom of the tetrahydroquinoline .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the tetrahydroquinoline ring, which can be achieved through various methods, including the Povarov reaction . The “N-(2-methoxyethyl)” group can be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydroquinoline ring, which is a saturated version of the quinoline ring system . The “N-(2-methoxyethyl)” substituent would be attached to one of the nitrogen atoms in the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine group and the ether group in the “N-(2-methoxyethyl)” substituent . These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and amine groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Alkylative Ring Expansion Synthesis : A novel synthesis of 2-substituted tetrahydroquinolines, including compounds related to N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine, has been developed. This method involves elimination, rearrangement, and addition reactions, demonstrating its utility in stereoselective formal synthesis (Ueda, Kawai, Hayashi, Naito, & Miyata, 2010).
Electroorganic Synthesis : An electroorganic synthesis method for tetrahydroquinolines has been developed, indicating a versatile approach to synthesize compounds like N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine (Shono, Matsumura, Inoue, Ohmizu, & Kashimura, 1982).
Biological and Chemical Applications
Antiplasmodial Activity : Compounds derived from 6-methoxyquinolin-8-amine, a related compound, have shown promising antiplasmodial activity, hinting at potential applications in malaria treatment (Hochegger et al., 2021).
Apoptosis Induction and Anticancer Properties : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, structurally similar to N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine, has been identified as a potent apoptosis inducer and anticancer agent (Sirisoma et al., 2009).
Synthesis of Tetrahydroquinoline Derivatives with Antitumor Activity : Synthesis of new tetrahydroquinoline derivatives has been researched for their potential anti-tumor activities, suggesting possible applications for compounds like N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine (Li, 2013).
Alzheimer's Disease Therapy : Tetrahydropyranodiquinolin-8-amines, related to the chemical structure , have been explored as non-hepatotoxic agents with potential use in Alzheimer's disease therapy (Dgachi et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-9-8-13-11-6-2-4-10-5-3-7-14-12(10)11/h3,5,7,11,13H,2,4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCJGJLUHGURAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203325 | |
| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine | |
CAS RN |
1423029-49-5 | |
| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



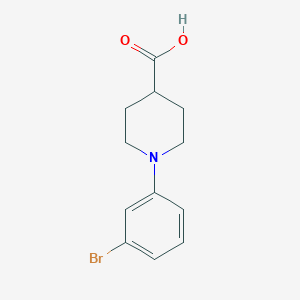
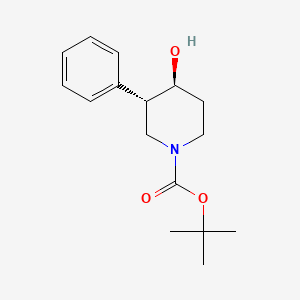
![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)
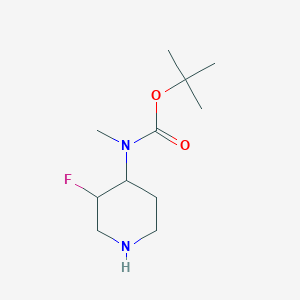
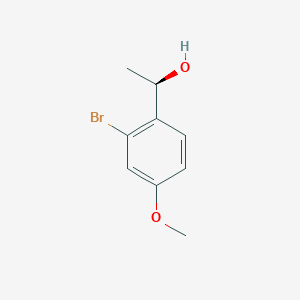
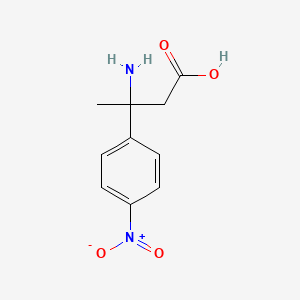
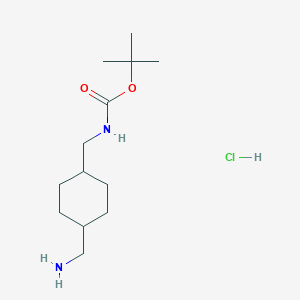
![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)
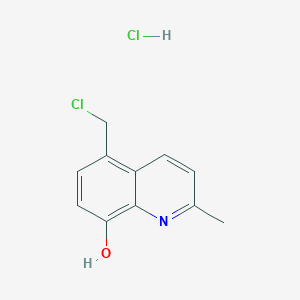
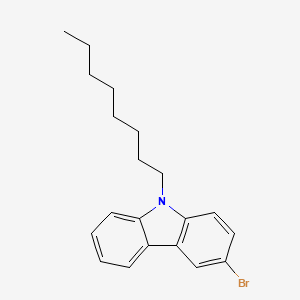

![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
